

A Technical Guide to Dimethyl Ethanediimide for Research Applications

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Compound of Interest

Compound Name: *Dimethyl ethanediimide*

Cat. No.: *B15400969*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **dimethyl ethanediimide**, a valuable cross-linking agent for research purposes. This document details commercially available sources, key technical specifications, and foundational information for its application in scientific experiments.

Introduction to Dimethyl Ethanediimide

Dimethyl ethanediimide (CAS No. 30986-09-5) is a homobifunctional cross-linking agent. Its structure features two imidoester functional groups at either end of a short spacer arm. These groups react primarily with the primary amino groups of lysine residues in proteins and other biomolecules, forming stable amidine bonds. This reaction is most efficient at alkaline pH (typically pH 8-10). A key advantage of using imidoester cross-linkers like **dimethyl ethanediimide** is the retention of the original charge of the modified amino group, which can be crucial for preserving the native structure and function of the protein.

Commercial Suppliers and Product Specifications

Identifying reliable commercial suppliers is a critical first step for any research endeavor. While many chemical suppliers exist, sourcing high-purity **dimethyl ethanediimide** specifically for research applications requires careful consideration of the product's technical specifications. Based on available data, several platforms list suppliers for this compound, including Smolecule and LookChem.

For clarity and direct comparison, the following table summarizes the key quantitative data available for **dimethyl ethanediimide** from various sources. It is important to note that detailed certificates of analysis and lot-specific data should be obtained directly from the supplier before purchase.

Property	Value	Source
CAS Number	30986-09-5	[1]
Molecular Formula	C4H8N2O2	[1][2]
Molecular Weight	116.12 g/mol	[1][2]
Boiling Point	82.4°C at 760 mmHg	[2]
Density	1.14 g/cm³	[2]
Refractive Index	1.449	[2]
Flash Point	3.7°C	[2]
Storage Temperature	Information not consistently available.	
It is advisable to store in a cool, dry		
place, protected from moisture.		
Purity	Specification not consistently available.	
Researchers should request a Certificate		
of Analysis from the supplier.		
Appearance	Information not consistently available.	
Typically a liquid.		
Solubility	Information not consistently available.	
Imidoesters are generally soluble in		
aqueous buffers at alkaline pH.		

Experimental Protocols: A Foundation for Application

While specific, detailed experimental protocols for **dimethyl ethanediimide** are not readily available in the public domain, established protocols for structurally similar imidoester cross-linkers, such as dimethyl pimelimide (DMP), can serve as a strong foundation for developing a successful cross-linking experiment. The following is a generalized methodology adapted from protocols for other imidoesters that can be optimized for use with **dimethyl ethanediimide**.

General Protein Cross-Linking Protocol

This protocol outlines the basic steps for cross-linking proteins in solution.

Materials:

- **Dimethyl ethanediimide**
- Protein sample in a suitable buffer (e.g., 0.2 M sodium borate, pH 9.0)
- Quenching solution (e.g., 0.2 M ethanolamine, pH 8.0 or 1 M Tris-HCl, pH 7.5)
- Reaction tubes

Methodology:

- **Buffer Exchange:** Ensure the protein sample is in an amine-free buffer, such as sodium borate or HEPES, at a pH between 8 and 10. Tris or glycine buffers should be avoided as they will compete for reaction with the imidoester.
- **Reagent Preparation:** Immediately before use, dissolve the **dimethyl ethanediimide** in the reaction buffer to the desired final concentration. Imidoesters are susceptible to hydrolysis, so fresh solutions are critical.
- **Cross-Linking Reaction:** Add the freshly prepared **dimethyl ethanediimide** solution to the protein sample. The final concentration of the cross-linker will need to be optimized but a 10- to 50-fold molar excess over the protein is a common starting point.

- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The optimal time may vary depending on the specific proteins and desired degree of cross-linking.
- Quenching: Stop the reaction by adding the quenching solution. The primary amines in the quenching buffer will react with any excess **dimethyl ethanediimide**. Incubate for an additional 15-30 minutes.
- Analysis: The cross-linked products can then be analyzed by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Cross-Linking Antibodies to Protein A/G Beads for Immunoprecipitation

This protocol provides a method for covalently coupling antibodies to Protein A or G agarose beads, which is useful for reducing antibody leaching during immunoprecipitation. This method is adapted from protocols using DMP.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Antibody of interest
- Protein A or G agarose beads
- **Dimethyl ethanediimide**
- Coupling Buffer (e.g., 0.2 M sodium borate, pH 9.0)
- Quenching/Wash Buffer (e.g., 0.2 M ethanolamine, pH 8.0)
- Wash Buffer (e.g., PBS)

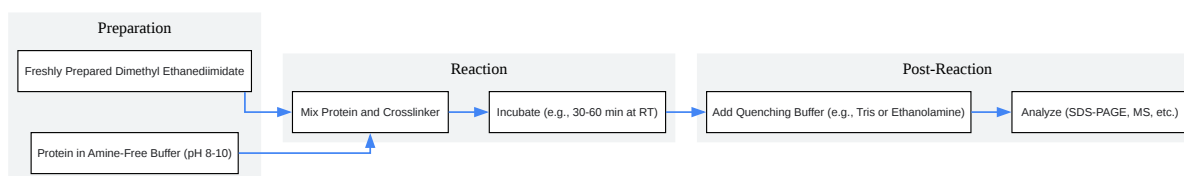
Methodology:

- Antibody Binding: Incubate the antibody with the Protein A/G beads in PBS to allow for binding.

- **Washing:** Wash the antibody-bead complex several times with the coupling buffer to remove any residual amine-containing buffers.
- **Cross-Linking:** Resuspend the beads in fresh coupling buffer and add freshly prepared **dimethyl ethanediimide** to a final concentration that will need to be optimized (a starting point could be in the range of 20-25 mM).[3] Incubate at room temperature with gentle mixing for 30-45 minutes.
- **Quenching:** Pellet the beads and remove the supernatant. Wash the beads with the quenching/wash buffer to remove excess cross-linker and quench the reaction. Resuspend the beads in the quenching/wash buffer and incubate for a further 30 minutes.
- **Final Washes:** Wash the cross-linked antibody-bead complex extensively with PBS to remove any non-covalently bound antibody and residual quenching buffer.
- **Storage:** The beads are now ready for use in immunoprecipitation or can be stored at 4°C.

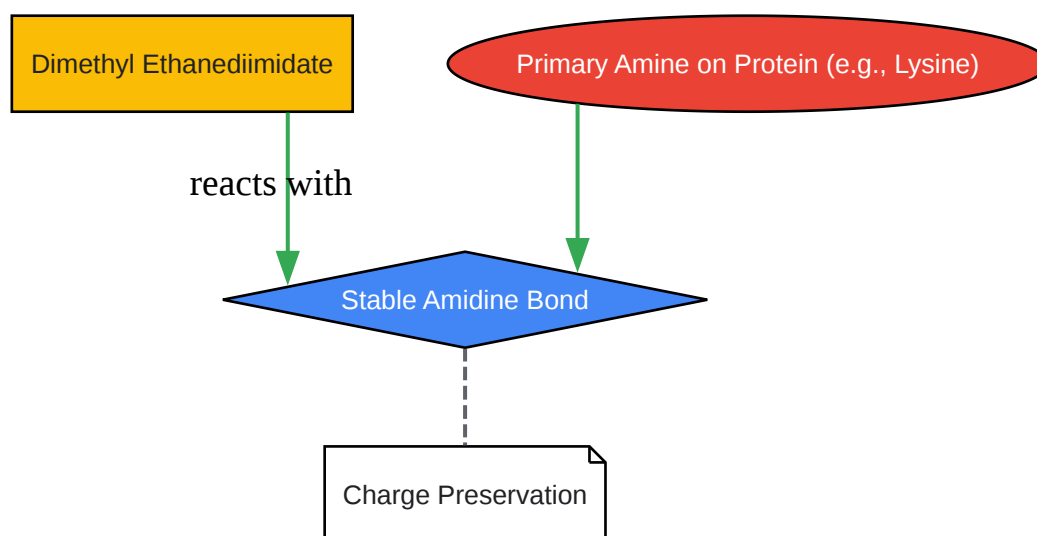
Visualizing the Workflow and Concepts

To further clarify the experimental processes and logical relationships, the following diagrams are provided.



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A generalized workflow for protein cross-linking.



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The reaction of **dimethyl ethanediiimide** with a primary amine.

Conclusion

Dimethyl ethanediiimide is a promising reagent for researchers in need of a short, homobifunctional cross-linker that preserves the charge of the target molecule. While detailed product specifications and specific experimental protocols are not as widespread as for some other cross-linkers, the information provided in this guide offers a solid foundation for sourcing this compound and developing effective experimental procedures. Researchers are strongly encouraged to obtain detailed specifications from their chosen supplier and to perform optimization experiments to determine the ideal reaction conditions for their specific application.

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References

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